molecular formula C24H26N2O5 B2797757 Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-45-7

Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No.: B2797757
CAS No.: 868224-45-7
M. Wt: 422.481
InChI Key: WLFTWVSLWIBVBC-UHFFFAOYSA-N
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Description

The compound "Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate" is a structurally complex ester featuring an isoquinoline core, a carbamoyl-substituted ethylphenyl group, and a propanoate side chain.

Properties

IUPAC Name

ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-4-17-9-11-18(12-10-17)25-22(27)15-26-14-13-19-20(23(26)28)7-6-8-21(19)31-16(3)24(29)30-5-2/h6-14,16H,4-5,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFTWVSLWIBVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H26N2O5C_{24}H_{26}N_{2}O_{5} and a molecular weight of approximately 422.481 g/mol. Its structure features an isoquinoline core, a carbamoyl group, and an ethyl propanoate moiety, which contribute to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Isoquinoline Core : This can be achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
  • Introduction of the Carbamoyl Group : A nucleophilic substitution reaction introduces the carbamoyl group into the isoquinoline derivative.
  • Esterification : The final step involves esterification with ethyl propanoate under acidic conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Potential : The compound's structure suggests potential interactions with cellular targets involved in cancer proliferation. In vitro studies have shown that it may inhibit certain enzymes linked to cancer cell growth.

Mechanism of Action : The proposed mechanism involves binding to specific enzymes or receptors, modulating their activity and potentially leading to reduced cell proliferation and increased apoptosis in cancer cells.

Research Findings

Several studies have investigated the biological activity of similar isoquinoline derivatives, providing insights into the potential effects of this compound:

StudyFindings
Umesha et al. (2009)Identified similar compounds with significant antimicrobial properties against various pathogens.
Sun et al. (2015)Reported on the anticancer effects of isoquinoline derivatives, suggesting potential pathways for further research on Ethyl 2-[...].
BenchChem AnalysisHighlighted the compound's versatility in organic synthesis and its potential as a therapeutic agent in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Esters with Heterocyclic Moieties

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () shares the ethyl ester group but differs in its alkyne backbone and diphenyl substituents. Its synthesis involves propargylation and homopropargyl alcohol intermediates, contrasting with the isoquinoline-based target compound. While the target molecule likely exhibits planar aromatic interactions (isoquinoline), highlights a non-planar alkyne structure with crystallographic data (CCDC 1901024) .

Pesticide-Related Ethyl Esters

lists agrochemicals like haloxyfop ethoxyethyl ester, an aryloxyphenoxypropanoate herbicide. While both compounds share propanoate ester groups, haloxyfop’s pyridinyl and phenoxy substituents contrast with the target’s carbamoyl-isoquinoline system. This highlights how minor structural changes (e.g., aromatic vs. heterocyclic cores) drastically alter bioactivity: haloxyfop inhibits acetyl-CoA carboxylase, whereas the target compound’s isoquinoline moiety may target neurological enzymes .

Data Tables

Table 2: Functional Group Impact on Bioactivity

Functional Group Role in Target Compound Role in Haloxyfop
Propanoate ester Solubility, metabolic stability Herbicidal activity
Carbamoyl Enzyme inhibition (hypothetical) N/A
Isoquinoline Aromatic interaction N/A
Pyridinyl (haloxyfop) N/A Target specificity (ACCase enzyme)

Research Findings and Limitations

  • Synthesis Challenges: The target compound’s isoquinoline-oxy linkage may require palladium-catalyzed cross-coupling (absent in ’s methods) .
  • Structural Constraints : The diphenyl groups in enhance crystallinity , whereas the target’s flexible carbamoyl chain may reduce it.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., acetone or ethanol under reflux), and catalysts such as EDC·HCl/DMAP for coupling reactions . Purity is monitored via HPLC and NMR to confirm structural integrity . For example, reaction conditions like pH and time are critical to avoid side products; thin-layer chromatography (TLC) is recommended for real-time monitoring .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • 1H/13C NMR is essential for confirming the dihydroisoquinoline core and substituent positions . HPLC ensures purity (>92% in optimized syntheses) , while HRMS (ESI) validates molecular weight and fragmentation patterns . X-ray crystallography (if applicable) resolves stereochemical ambiguities .

Q. What are the common synthetic routes for introducing the carbamoylmethyl group onto the dihydroisoquinoline core?

  • The carbamoylmethyl group is typically introduced via nucleophilic substitution or coupling reactions. For example, reacting 7-hydroxy-4-phenylcoumarin derivatives with ethyl 2-bromopropanoate in the presence of K₂CO₃ as a base . Solvent polarity and temperature (e.g., reflux in acetone) significantly influence reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assays?

  • Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). A tiered approach is recommended:

  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Compare results with structurally similar compounds (e.g., chromen or isoquinoline derivatives) to identify substituent-dependent trends .
  • Replicate assays under standardized conditions (pH, temperature, controls) .

Q. What strategies are employed to study the structure-activity relationships (SAR) of derivatives of this compound?

  • Systematic substitution : Modify the ethylphenyl, carbamoyl, or propanoate groups and assess changes in bioactivity .
  • Comparative tables (e.g., halogenated vs. methoxy-substituted analogs) highlight substituent effects on solubility, cytotoxicity, and target affinity .
  • Computational docking : Predict binding modes to enzymes/receptors (e.g., dihydroisoquinoline interactions with kinase domains) .

Q. What methodologies are recommended for assessing the metabolic stability of this compound in preclinical studies?

  • In vitro assays : Incubate with liver microsomes and quantify metabolites via LC-MS .
  • Stability studies : Monitor degradation under varying pH (1–13) and temperatures (25–37°C) using HPLC .
  • Isotope labeling : Track metabolic pathways using ¹⁴C-labeled propanoate groups .

Q. How can computational modeling be integrated with experimental data to predict binding modes to biological targets?

  • Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or GPCRs, guided by the dihydroisoquinoline core’s π-π stacking potential .
  • Molecular dynamics (MD) simulations refine binding stability over time (100-ns trajectories) .
  • Validate predictions with mutagenesis studies on key residues (e.g., ATP-binding pockets) .

Q. What experimental approaches are used to determine the compound’s stability under various pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then quantify degradation products via HPLC .
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months and monitor changes in crystallinity (via XRD) or hygroscopicity .

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